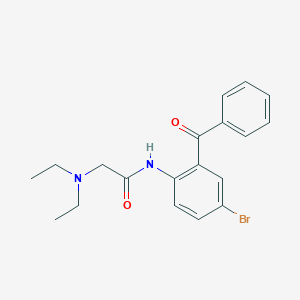

N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide, also known as BBA, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. It is a small molecule that has been synthesized and studied for its various properties and effects on biological systems.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Chemical Compounds

A study by El‐Faham et al. (2013) used a compound similar to N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide in the synthesis of a novel series of α-ketoamide derivatives. These derivatives were synthesized using OxymaPure/DIC, demonstrating improved purity and yield over traditional methods (El‐Faham et al., 2013).

Potential in Medicinal Chemistry

A study by Eisenhut et al. (2000) explored the use of N-(dialkylaminoalkyl)benzamides for melanoma imaging. They found that specific derivatives showed high uptake in melanoma, suggesting potential for diagnostic imaging and therapy in cancer treatment (Eisenhut et al., 2000).

Catalyst Development

Facchetti et al. (2016) investigated the use of benzoyl acetamide derivatives, similar to N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide, in the development of ruthenium catalysts. These catalysts showed promise for applications in organic synthesis (Facchetti et al., 2016).

Chemical Reactions and Metabolic Studies

A study by Le et al. (2017) used compounds related to N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide to investigate the degradation pathway and toxicity of acetaminophen. This research provides insights into drug metabolism and environmental impact of pharmaceuticals (Le et al., 2017).

Photochemical Applications

Nishio et al. (2005) studied the photochemical reactions of N-(2-bromoalkanoyl) derivatives of 2-acylanilines, which are structurally related to N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide. Their research provided insights into the potential use of these compounds in photoresponsive materials and photopharmacology (Nishio et al., 2005).

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O2/c1-3-22(4-2)13-18(23)21-17-11-10-15(20)12-16(17)19(24)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQXEKCFOCOXBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2358479.png)

![exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2358482.png)

![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)

![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2358490.png)

![ethyl 4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2358496.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2358497.png)